2-Bromobenzoic acid is an aromatic compound characterized by a bromine atom substituted at the second position of the benzoic acid structure. Its molecular formula is , and it has a molar mass of approximately 201.02 g/mol. The compound appears as a white to light yellow powder and has a melting point ranging from 147 to 150 °C. It is slightly soluble in water but soluble in organic solvents like ethanol and acetone . This compound serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and agrochemicals.
N-cyclohexylcyclohexanamine, on the other hand, is an amine derivative with cyclohexyl groups that enhances its lipophilicity and potential biological activity. The combination of these two compounds results in a unique structure that may exhibit interesting chemical and biological properties.
The synthesis of 2-bromobenzoic acid can be achieved through several methods:
2-Bromobenzoic acid is utilized in various fields:
Research indicates that 2-bromobenzoic acid and its derivatives interact with various biomolecules. For instance, studies have shown that certain derivatives can form complexes with metal ions, which may be useful for sensing applications in environmental monitoring or clinical diagnostics . The unique properties imparted by N-cyclohexylcyclohexanamine may further enhance these interactions.
Several compounds share structural similarities with 2-bromobenzoic acid. Here are a few notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Bromobenzoic Acid | Bromine at the para position | Different reactivity patterns due to substitution position |
| 3-Bromobenzoic Acid | Bromine at the meta position | Potentially different biological activities |
| Benzoic Acid | No bromine substitution | Serves as a baseline for comparison |
| N-Cyclohexyl-4-fluoroaniline | Fluorine substitution instead of bromine | Different electronic properties affecting reactivity |
The uniqueness of 2-bromobenzoic acid lies in its specific bromination pattern and functional groups that influence its reactivity and potential applications in synthesis and biological contexts. The combination with N-cyclohexylcyclohexanamine introduces additional sterics and electronic effects that may not be present in other similar compounds.
2-Bromobenzoic acid (CAS 88-65-3) is a halogenated aromatic carboxylic acid with the molecular formula $$ \text{C}7\text{H}5\text{BrO}_2 $$. Its structure features a benzene ring substituted with a bromine atom at the ortho position relative to the carboxylic acid group. The IUPAC name, 2-bromobenzoic acid, reflects this substitution pattern. Key identifiers include:
| Property | 2-Bromobenzoic Acid | N-Cyclohexylcyclohexanamine |
|---|---|---|
| CAS Number | 88-65-3 | 1821-36-9 |
| Molecular Formula | $$ \text{C}7\text{H}5\text{BrO}_2 $$ | $$ \text{C}{12}\text{H}{17}\text{N} $$ |
| SMILES | OC(=O)C1=C(Br)C=CC=C1 | C1CCC(CC1)NC2CCCCC2 |
| Molecular Weight | 201.019 g/mol | 175.270 g/mol |
N-Cyclohexylcyclohexanamine (CAS 1821-36-9) is a secondary amine comprising two cyclohexyl groups bonded to a nitrogen atom. Its IUPAC name, N-cyclohexylcyclohexanamine, emphasizes the substitution pattern on the amine center. The compound exhibits a density of $$ 1.0 \pm 0.1 \, \text{g/cm}^3 $$ and a boiling point of $$ 292.9 \pm 9.0^\circ \text{C} $$.
The synthesis of 2-bromobenzoic acid dates to the early 20th century, when halogenated benzoic acids gained prominence as intermediates for dyestuffs and pharmaceuticals. Early methods involved direct bromination of benzoic acid using bromine in the presence of Lewis acids like iron(III) bromide. By the mid-20th century, optimized catalytic routes emerged, enabling large-scale production for industrial applications such as polymer synthesis.
N-Cyclohexylcyclohexanamine first appeared in chemical literature during the 1950s as part of efforts to develop thermally stable amines for lubricant additives. Its synthesis typically involves reductive amination of cyclohexanone with cyclohexylamine under hydrogenation conditions. The compound’s stability under high-temperature conditions made it valuable for early aerospace materials research.
2-Bromobenzoic acid serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its carboxyl group facilitates coupling reactions with aryl amines to produce analogs of diclofenac. Recent studies have also explored its use in synthesizing benzophenanthrolinone derivatives, which exhibit cytotoxic activity against cancer cell lines.
In polymer chemistry, 2-bromobenzoic acid acts as a monomer for constructing brominated polyesters, which enhance flame retardancy in textiles. Meanwhile, N-cyclohexylcyclohexanamine’s rigid cyclohexyl groups contribute to the thermal stability of epoxy resins, making it a critical additive in high-performance composites.
N-Cyclohexylcyclohexanamine has been employed as a ligand in asymmetric catalysis. Its steric bulk enables enantioselective hydrogenation of α,β-unsaturated ketones, a reaction pivotal to producing chiral pharmaceuticals. Additionally, 2-bromobenzoic acid participates in Ullmann-type coupling reactions, facilitating the synthesis of biaryl compounds used in organic light-emitting diodes (OLEDs).